YAL001-006 protein YAL001-006 protein
Brand Name: Vulcanchem
CAS No.: 147336-78-5
VCID: VC0233374
InChI:
SMILES:
Molecular Formula: C7H10N2O2
Molecular Weight: 0

YAL001-006 protein

CAS No.: 147336-78-5

Cat. No.: VC0233374

Molecular Formula: C7H10N2O2

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

YAL001-006 protein - 147336-78-5

Specification

CAS No. 147336-78-5
Molecular Formula C7H10N2O2
Molecular Weight 0

Introduction

Identification and Characterization

The YAL001 ORF was identified through genomic sequencing of the region between the LTE1 and CYS1 loci, approximately 40 kb from the centromere on chromosome I . This ORF showed significant homology to the SNF2 transcriptional regulator, placing it within the SNF2 family of chromatin remodeling proteins . The region contains a distinctive feature: an extensive repeat of the bases C-A-T positioned in the 5' terminus of the YAL004 promoter region .

Historically, Fun30 was identified as a result of sequencing these six potential ORFs (YAL001-006) within a 42 kb segment of the yeast genome . The name "Fun30" originated from "Function Unknown Now 30," reflecting the initial lack of understanding about its cellular role at the time of discovery .

Structural Properties

Fun30, encoded by the YAL001 gene, exists predominantly as a homodimer with an apparent molecular weight of 250 kDa . Sequence analysis reveals that Fun30 belongs to the SNF2 family of chromatin remodeling proteins, specifically the FUN30/ETL1 subfamily of SNF2 remodelers which is conserved from yeasts to humans .

Bioinformatic comparison of Fun30 with closely related proteins from fission yeast (Fft1, Fft2, and Fft3) and the more distantly related budding yeast Snf2 shows high sequence similarity in the ATPase domain . The C-terminal domain of Fun30 contains a predicted Helicase-c domain (Helicase conserved C-terminal domain), which is found in all SNF2 factors and many other helicase-like proteins .

Biochemical Activities

The biochemical characterization of Fun30 has revealed several significant activities:

  • DNA binding: Fun30 binds to DNA, mononucleosomes, and nucleosomal arrays .

  • ATP-dependent chromatin remodeling: Fun30 causes ATP-dependent alterations to nucleosome structure. This can involve:

    • Increasing the accessibility of DNA

    • Octamer displacement by sliding in cis

    • Transfer to separate DNA molecules

    • Catalyzing the exchange of histone dimers

  • Nucleosome remodeling: In vitro studies have shown that Fun30 can slide nucleosomes and exchange histone proteins in reconstituted nucleosomes .

These biochemical activities underpin Fun30's diverse cellular functions, particularly in contexts where chromatin structure needs to be altered to facilitate DNA-dependent processes.

Cellular Functions

Fun30 plays diverse roles in cellular function, particularly in processes that require chromatin remodeling. Key functions include:

Heterochromatin Maintenance

Fun30 localizes to heterochromatic or repressed genomic loci and contributes to their establishment and preservation. In budding yeast, Fun30 localizes to insulator elements and is involved in silencing at subtelomeres, centromeres, rDNA repeats, and mating type loci . Deletion studies show that Fun30 promotes gene silencing in heterochromatic loci .

Centromere Function

Fun30 supports point centromere function in S. cerevisiae through the formation of correct chromatin architecture at centromeres . Genome-wide binding and nucleosome positioning analyses show that Fun30 is consistently enriched over centromeres. A majority of centromeres (CENs) show Fun30-dependent changes in flanking nucleosome position and/or CEN core micrococcal nuclease accessibility .

Role in DNA Repair

Fun30 plays a critical role in DNA double-strand break (DSB) repair, particularly through facilitating DNA end resection. Key aspects of this function include:

DNA End Resection

Fun30 facilitates 5'-to-3' resection of double-strand break ends, apparently by facilitating exonuclease digestion of nucleosome-bound DNA adjacent to the DSB . Deletion of FUN30 significantly slows the rate of 5'-to-3' resection from 4 kb/h to about 1.2 kb/h .

Pathway Involvement

Fun30 is recruited to an HO endonuclease-induced DSB and acts in both the Exo1-dependent and Sgs1-dependent resection pathways . The role of Fun30 in promoting DNA end resection appears to underlie its contribution to cellular resistance to the DSB-inducing agent camptothecin .

DNA Damage Resistance

Deletion of fun30 increases resistance to UV, IR, and 6-azauracil, suggesting functions in DNA repair pathways . Additionally, Fun30 contributes to cellular resistance to genotoxins such as methyl methanesulfonate (MMS) and hydroxyurea (HU) that can stall the progression of DNA replication .

Checkpoint Deactivation

Fun30 is required to allow the adaptation of DNA damage checkpoint-arrested cells with an unrepaired DSB to resume cell cycle progression, similar to its homolog Rdh54/Tid1 .

Cell Cycle Regulation

Fun30 has implications for cell cycle progression:

  • Temperature sensitivity: Deletion of fun30 results in temperature sensitivity. At non-permissive temperatures, cells accumulate in the S-phase of the cell cycle .

  • S-phase checkpoint: Under these conditions, Rad53 is found to be phosphorylated, which is consistent with the activation of the S-phase checkpoint .

  • Cell cycle arrest: Fun30 negatively regulates the recovery of rad5Δ mutant from MMS-induced G2/M arrest .

  • Synthetic lethality: Cells lacking Fun30 are viable but exhibit synthetic lethality with defects in ORC proteins, which are required to initiate new DNA synthesis .

Fun30 in DNA Replication

Fun30 has been implicated in DNA replication processes:

  • Origin association: Genome-wide location analysis suggests that there is a transient enrichment of Fun30 protein within the vicinity of replication origins during S-phase .

  • Heterochromatin replication: During DNA replication of heterochromatin, Fun30 orthologs in fission yeast and human cells seem to provide stability of nucleosomes and prevent loss of heterochromatic histone marks .

  • ORC interaction: The synthetic lethality between fun30 deletion and ORC defects suggests a functional relationship in DNA replication .

Conservation and Homology

Fun30 is part of a conserved family of chromatin remodelers:

OrganismHomologSimilarity to Fun30 ATPase Domain
S. cerevisiaeFun30-
S. pombeFft1, Fft2, Fft3High
MouseETL1Moderate
HumanSMARCAD1Moderate

Fun30 orthologs are non-essential Snf2-like Etl1-subfamily nucleosome remodelers which function in DNA replication, heterochromatin stability, transcription, meiotic hotspot activity, and regulation of DNA repair .

Phenotypic Effects of Fun30 Disruption

Deletion or mutation of FUN30 results in several observable phenotypes:

  • Slow growth at elevated temperatures

  • Accumulation of cells in S-phase

  • Activation of DNA damage checkpoint

  • Reduced rate of DNA end resection

  • Altered heterochromatin structure

  • Defects in histone variant Htz1 occupancy genome-wide

  • Increased resistance to certain DNA damaging agents

  • Synthetic lethality with ORC mutations

  • Effects on chromosome segregation

Research and Therapeutic Implications

The study of Fun30 and its homologs has several important implications:

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